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Compound of Interest

Compound Name: Decyl octadec-9-enoate

Cat. No.: B15147439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for decyl
octadec-9-enoate (also known as decyl oleate). It includes a summary of expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed

experimental methodologies for acquiring such data, and a visualization of the analytical

workflow. While access to specific, raw experimental spectra for this compound is limited in

publicly available databases, this guide furnishes representative data based on the known

structure and spectroscopic characteristics of similar long-chain esters.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for decyl
octadec-9-enoate. This data is compiled from predictive models and analysis of spectroscopic

data for analogous long-chain fatty acid esters.

Table 1: Predicted ¹H NMR Spectroscopic Data for Decyl octadec-9-enoate in CDCl₃
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~5.34 Multiplet 2H
-CH=CH- (Olefinic

protons)

~4.06 Triplet 2H
-O-CH₂- (Ester

methylene)

~2.28 Triplet 2H
-CH₂-C(=O)- (α-

carbonyl methylene)

~2.01 Multiplet 4H
-CH₂-CH=CH-CH₂-

(Allylic protons)

~1.61 Quintet 2H
-O-CH₂-CH₂- (β-ester

methylene)

~1.26 Broad Singlet 34H
-(CH₂)n- (Methylene

chain)

~0.88 Triplet 6H
-CH₃ (Terminal methyl

groups)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Decyl octadec-9-enoate in CDCl₃
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Chemical Shift (ppm) Carbon Type Assignment

~173.9 Quaternary -C(=O)O- (Ester carbonyl)

~129.9 Tertiary -CH=CH- (Olefinic carbons)

~64.4 Secondary -O-CH₂- (Ester methylene)

~34.4 Secondary
-CH₂-C(=O)- (α-carbonyl

methylene)

~31.9 Secondary
Methylene carbons in long

chains

~29.7 Secondary
Methylene carbons in long

chains

~29.5 Secondary
Methylene carbons in long

chains

~29.3 Secondary
Methylene carbons in long

chains

~29.2 Secondary
Methylene carbons in long

chains

~29.1 Secondary
Methylene carbons in long

chains

~27.2 Secondary Allylic carbons

~25.9 Secondary β-ester methylene

~25.0 Secondary β-carbonyl methylene

~22.7 Secondary
Methylene adjacent to terminal

methyl

~14.1 Primary -CH₃ (Terminal methyl groups)

Table 3: Expected Infrared (IR) Absorption Bands for Decyl octadec-9-enoate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3005 Medium =C-H stretch (Olefinic)

2924 Strong
C-H asymmetric stretch

(Aliphatic CH₂)

2854 Strong
C-H symmetric stretch

(Aliphatic CH₂)

1740 Strong C=O stretch (Ester carbonyl)

1465 Medium
C-H bend (Methylene

scissoring)

1165 Strong C-O stretch (Ester)

722 Weak
-(CH₂)n- rock (Methylene

chain)

Table 4: Expected Mass Spectrometry (GC-MS) Data for Decyl octadec-9-enoate

m/z Interpretation

422.4 Molecular Ion [M]⁺

282.3 [C₁₈H₃₄O₂]⁺ (Oleic acid fragment)

264.2
[C₁₈H₃₂O]⁺ (Loss of water from oleic acid

fragment)

141.1 [C₁₀H₂₁]⁺ (Decyl fragment)

55, 69, 83, 97 Characteristic aliphatic chain fragments

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of long-chain

esters like decyl octadec-9-enoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 10-20 mg of decyl octadec-9-enoate into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat decyl octadec-9-enoate directly onto the center of the ATR

crystal.

Acquire the sample spectrum.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Mode: Transmittance or Absorbance.

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum.

Perform baseline correction if necessary.

Use peak-picking tools to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of decyl octadec-9-enoate (approximately 1 mg/mL) in a volatile

organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector Temperature: 280 °C.

Injection Volume: 1 µL.

Injection Mode: Split (e.g., 50:1 split ratio).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:
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Initial temperature: 150 °C, hold for 1 minute.

Ramp: Increase to 300 °C at a rate of 10 °C/min.

Final hold: Hold at 300 °C for 10 minutes.

MS Transfer Line Temperature: 290 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 40-500.

Data Processing:

Identify the peak corresponding to decyl octadec-9-enoate in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like decyl octadec-9-enoate.
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Spectroscopic Analysis Workflow for Decyl octadec-9-enoate

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Decyl octadec-9-enoate Sample

Dissolve in CDCl3 with TMS Neat Liquid Dilute in Hexane

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer (ATR) GC-MS

Fourier Transform, Phasing, Calibration, Integration Background Subtraction, Baseline Correction Chromatogram & Mass Spectrum Analysis

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Decyl octadec--enoate: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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